molecular formula C21H21ClN4O B5463116 (5-chloropyridin-3-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

(5-chloropyridin-3-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

Cat. No.: B5463116
M. Wt: 380.9 g/mol
InChI Key: TXDQUTHQOSWTAI-UHFFFAOYSA-N
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Description

(5-chloropyridin-3-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is a complex organic compound with a unique structure that combines a chloropyridine moiety with a pyrazole and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloropyridin-3-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the chloropyridine and pyrazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include chlorinating agents, coupling reagents like EDCI or DCC, and bases such as triethylamine. The reaction conditions often involve refluxing in organic solvents like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

(5-chloropyridin-3-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (5-chloropyridin-3-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are investigated to understand its therapeutic potential .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in material science, such as the creation of polymers and coatings .

Mechanism of Action

The mechanism of action of (5-chloropyridin-3-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Properties

IUPAC Name

(5-chloropyridin-3-yl)-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-14-4-6-15(7-5-14)19-12-24-25-20(19)16-3-2-8-26(13-16)21(27)17-9-18(22)11-23-10-17/h4-7,9-12,16H,2-3,8,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDQUTHQOSWTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)C(=O)C4=CC(=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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